molecular formula C19H17BrN2OS B2751939 4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide CAS No. 310452-26-7

4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Cat. No.: B2751939
CAS No.: 310452-26-7
M. Wt: 401.32
InChI Key: FXPKOFMMNSYXEY-UHFFFAOYSA-N
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Description

“4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole compounds, including “this compound”, have been found to exhibit various biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Scientific Research Applications

Applications in Organic Electronics

One area of research focuses on the use of electron-deficient heterocycles, such as benzothiadiazoles, in the development of organic semiconductors. These compounds are essential for creating high-performance optoelectronic devices, including transistors, solar cells, photodetectors, and thermoelectrics. For instance, the synthesis and implementation of benzo[d][1,2,3]thiadiazole (isoBT) derivatives have demonstrated significant enhancements in device performance, such as increased hole mobilities and power conversion efficiencies in solar cells (Chen et al., 2016).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of thiazolyl benzamides represents another critical area of research, offering a cleaner, more efficient, and faster method for producing these compounds. This approach is notably advantageous for the synthesis of various substituted benzamides, indicating potential for broad applications in creating novel chemical entities (Saeed, 2009).

Antifungal and Anticancer Applications

Research has also explored the antifungal and anticancer potential of benzamide derivatives. Certain N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides have shown low to moderate antifungal activity, suggesting their utility in developing antifungal agents (Saeed et al., 2008). Additionally, N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives have been synthesized and evaluated for their anticancer activity, with several compounds demonstrating promising results against various human cancer cell lines (Tiwari et al., 2017).

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives, such as (4-oxothiazolidine-2-ylidene)benzamide, through convenient, multicomponent reactions, showcases the versatility and potential for the development of new chemical entities with diverse applications. These compounds have been characterized by various spectroscopic techniques, further underscoring the broad interest in exploring the capabilities and functionalities of benzamide derivatives (Hossaini et al., 2017).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide are not yet fully understood. It has been suggested that this compound may interact with various enzymes and proteins

Cellular Effects

The effects of this compound on cells are currently under investigation. Preliminary studies suggest that this compound may have antimicrobial and antiproliferative effects . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

4-bromo-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c1-12(2)13-3-5-14(6-4-13)17-11-24-19(21-17)22-18(23)15-7-9-16(20)10-8-15/h3-12H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPKOFMMNSYXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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